Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate
Description
Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an iodinated pyrazole ring, and a carbamate functional group
Properties
IUPAC Name |
tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20IN3O2/c1-8-10(13)9(2)16(15-8)7-6-14-11(17)18-12(3,4)5/h6-7H2,1-5H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDGQKTXJAFKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)OC(C)(C)C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Iodination: The iodination of the pyrazole ring is achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent.
Alkylation: The iodinated pyrazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Carbamate formation: The final step involves the reaction of the alkylated pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The iodinated pyrazole ring can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the carbamate group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted pyrazoles.
Oxidation: Oxidized products may include pyrazole N-oxides or other oxidized derivatives.
Reduction: Reduced products may include deiodinated pyrazoles or reduced carbamate derivatives.
Hydrolysis: Hydrolysis yields the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The iodinated pyrazole ring may interact with enzymes or receptors, leading to modulation of their activity. The carbamate group can also participate in covalent bonding with target proteins, affecting their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]carbamate
- Tert-butyl N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate
- Tert-butyl N-[2-(4-fluoro-3,5-dimethylpyrazol-1-yl)ethyl]carbamate
Uniqueness
Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity
Biological Activity
Tert-butyl N-[2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethyl]carbamate is a synthetic organic compound belonging to the carbamate class, characterized by its unique structure that includes a tert-butyl group, an iodinated pyrazole ring, and a carbamate functional group. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₂₀IN₃O₂
- Molecular Weight : 365.21 g/mol
- CAS Number : 2243512-02-7
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
- Iodination : Use of iodine or iodinating agents such as N-iodosuccinimide (NIS).
- Alkylation : Alkylation of the iodinated pyrazole with an appropriate alkyl halide.
- Carbamate Formation : Reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The iodinated pyrazole ring may modulate enzyme activity or receptor binding, while the carbamate group can form covalent bonds with target proteins, influencing their function.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains by inhibiting key enzymes involved in bacterial cell wall synthesis.
Antiviral Properties
Research has explored the potential of this compound in antiviral applications, particularly against viruses such as SARS-CoV. The mechanism involves inhibition of viral proteases essential for viral replication. Preliminary data suggest that structural modifications can enhance inhibitory activity.
Anticancer Potential
The compound's ability to influence cellular pathways associated with cancer progression has been investigated. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
| Study | Description | Findings |
|---|---|---|
| Study 1 | Evaluation of antimicrobial activity | Showed significant inhibition against E. coli and S. aureus strains at concentrations as low as 10 µg/mL. |
| Study 2 | Antiviral activity assessment | Demonstrated IC50 values in the low micromolar range against SARS-CoV protease. |
| Study 3 | Anticancer efficacy | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM after 48 hours of treatment. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
